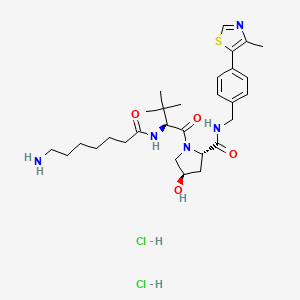

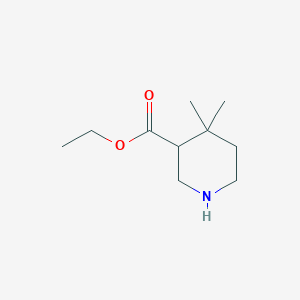

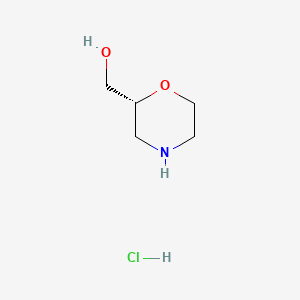

![molecular formula C13H16BNO2S B2877307 Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester CAS No. 2230209-53-5](/img/structure/B2877307.png)

Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester is a type of organoboron reagent . It is used in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound is generally environmentally benign and has properties that have been tailored for application under specific SM coupling conditions .

Synthesis Analysis

The synthesis of Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester involves the use of boron reagents in the Suzuki–Miyaura coupling . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared organoboron reagent .Molecular Structure Analysis

The molecular weight of Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester is 261.15 . Its IUPAC name is 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine .Chemical Reactions Analysis

Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester is used in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester is a solid at room temperature . It should be stored at 2-8°C . It is not soluble in water .科学的研究の応用

Synthesis of Heterocyclic Compounds

Thieno[2,3-c]pyridine derivatives are pivotal in the synthesis of various heterocyclic compounds. The boronic acid ester group in this compound is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is a cornerstone method for creating carbon-carbon bonds in medicinal chemistry .

Development of DYRK1A Inhibitors

This compound has been employed in the synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) . DYRK1A is implicated in neurological diseases, and inhibitors can be potential therapeutic agents.

Material Sciences

In material sciences, thieno[2,3-c]pyridine structures are used due to their electronic properties, making them suitable for use in organic semiconductors and other electronic materials .

Fluorescent Probes

The thieno[2,3-c]pyridine core is structurally conducive to fluorescence. When used in the design of fluorescent probes, it can aid in biological imaging and diagnostics, providing insights into cellular processes .

Organic Light-Emitting Diodes (OLEDs)

The electronic properties of thieno[2,3-c]pyridine derivatives make them candidates for components in OLEDs. Their ability to transport electrons and holes can be harnessed to improve the efficiency and lifespan of these devices .

Agricultural Chemistry

Boronic acids and their derivatives are known to play a role in the development of new agrochemicals. They can be used to create novel pesticides and herbicides with specific action mechanisms .

Safety and Hazards

将来の方向性

The Suzuki–Miyaura coupling reaction, in which Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester is used, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . As such, it is likely to continue to be a focus of research and development in the field of organic chemistry. The development of new borane reagents, such as Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester, will likely continue to be an area of interest .

特性

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-7-15-8-11-9(10)5-6-18-11/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKKGJISYOYDIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

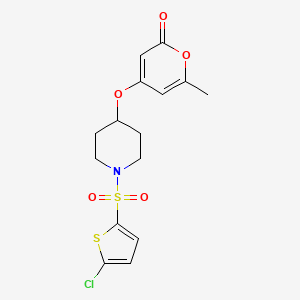

![(E)-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino 2,6-dichlorobenzoate](/img/structure/B2877228.png)

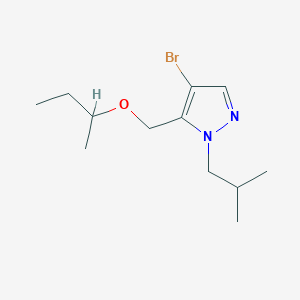

![(E)-5'-((2-hydroxybenzylidene)amino)-[2,2':3',2''-terfuran]-4'-carbonitrile](/img/structure/B2877232.png)

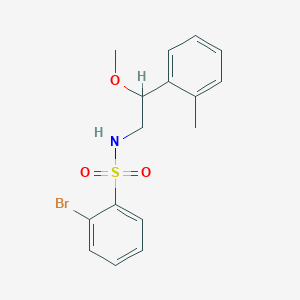

![(3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2877235.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2877239.png)

![4-bromo-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2877241.png)